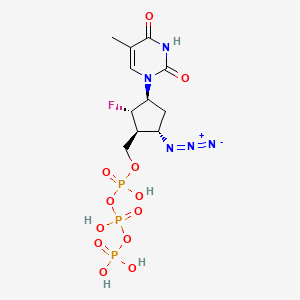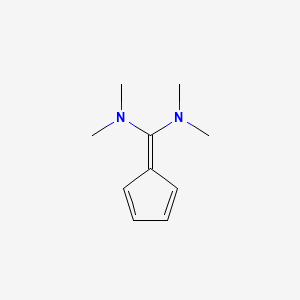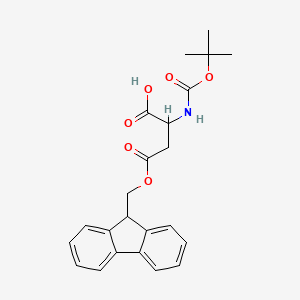
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require an acidic medium and low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride or bromide are used under acidic conditions.
Coupling: Phenols or amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution: Formation of chloro or bromo derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 4-chloro-2-methylaniline.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in histological staining and as a chromogen in enzyme assays.
Medicine: Utilized in diagnostic assays and as a staining agent in pathology.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on phenols or amines to form stable azo compounds. These reactions are facilitated by the presence of acidic or alkaline conditions, which stabilize the intermediate species .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylbenzenediazonium chloride
- 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
- 4-Chloro-2-methylbenzenediazonium sulfate
Uniqueness
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is unique due to its dual functionality, combining the diazonium group with the naphthalene-1,5-disulfonic acid moiety. This combination enhances its solubility and reactivity, making it particularly useful in aqueous reactions and biological applications .
Propiedades
Fórmula molecular |
C24H20Cl2N4O6S2+2 |
|---|---|
Peso molecular |
595.5 g/mol |
Nombre IUPAC |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1 |
Clave InChI |
PSAWWJOJWWUTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
